molecular formula C13H18F3N3O3S B396135 METHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-(3-METHYLBUTANAMIDO)PROPANOATE

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-(3-METHYLBUTANAMIDO)PROPANOATE

Cat. No.: B396135
M. Wt: 353.36g/mol
InChI Key: FRVSJFDOWKLHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-(3-METHYLBUTANAMIDO)PROPANOATE is a synthetic organic compound with a complex structure It features a trifluoromethyl group, a thiazole ring, and an amide linkage, making it a molecule of interest in various fields of scientific research

Properties

Molecular Formula

C13H18F3N3O3S

Molecular Weight

353.36g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(3-methylbutanoylamino)-2-[(5-methyl-1,3-thiazol-2-yl)amino]propanoate

InChI

InChI=1S/C13H18F3N3O3S/c1-7(2)5-9(20)18-12(10(21)22-4,13(14,15)16)19-11-17-6-8(3)23-11/h6-7H,5H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

FRVSJFDOWKLHBC-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC(C)C

Canonical SMILES

CC1=CN=C(S1)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-[(5-methyl-1,3-thiazol-2-yl)amino]propanoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amide Bond Formation: The amide bond is formed by reacting the appropriate amine with an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-[(5-methyl-1,3-thiazol-2-yl)amino]propanoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-[(5-methyl-1,3-thiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group and thiazole ring are known to enhance binding affinity to certain enzymes and receptors. This compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-[(3-methyl-2-pyridinyl)amino]propanoate
  • Methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoate

Uniqueness

Compared to similar compounds, methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-[(5-methyl-1,3-thiazol-2-yl)amino]propanoate is unique due to the specific positioning of its functional groups. The presence of the trifluoromethyl group and the thiazole ring in this particular arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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